Hydroquinine 4-chlorobenzoate

Descripción general

Descripción

Métodos De Preparación

Hydroquinine 4-chlorobenzoate can be synthesized through the reaction of hydroquinine with 4-chlorobenzoyl chloride . The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Análisis De Reacciones Químicas

Hydroquinine 4-chlorobenzoate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Chiral Catalyst : Hydroquinine 4-chlorobenzoate serves as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically enriched compounds. It has been utilized in reactions such as the enantioselective hydrogenation of ethyl pyruvate, where its concentration influences the selectivity of the reaction .

- Ligand in Coordination Chemistry : This compound acts as a ligand in coordination chemistry, forming complexes that can catalyze various organic transformations.

Biology

- Ion Channel Blocker : Research indicates that this compound may function as an ion channel blocker, which is significant for studying cellular processes and developing therapeutic agents for cardiac arrhythmias .

- Biodegradation Studies : Studies have shown that related chlorinated hydroquinones can be dechlorinated by anaerobic bacteria, providing insights into microbial degradation pathways that could be applied in bioremediation efforts .

Medicine

- Cardiac Arrhythmias : Hydroquinine derivatives are explored for their therapeutic potential in treating cardiac arrhythmias due to their ability to stabilize cardiac rhythms .

- Anti-Cancer Research : Preliminary studies suggest that this compound may exhibit anti-cancer properties, warranting further investigation into its efficacy and mechanisms of action against various cancer types.

Case Study 1: Enantioselective Hydrogenation

A study demonstrated that this compound could significantly influence the enantioselectivity of ethyl pyruvate hydrogenation when used as a modifier in platinum catalysts. The results indicated varying enantiomeric excess based on the adsorption site on the catalyst surface, highlighting its role in asymmetric synthesis.

Case Study 2: Microbial Biodegradation

Research involving Desulfitobacterium sp. showed that chlorinated hydroquinones could be dechlorinated through microbial action. This study provided insights into using hydroquinone derivatives for environmental bioremediation, emphasizing their potential utility in degrading toxic compounds .

Mecanismo De Acción

The mechanism of action of hydroquinine 4-chlorobenzoate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Hydroquinine 4-chlorobenzoate is similar to other hydroquinine derivatives such as this compound and hydroquinidine 4-chlorobenzoate . it is unique in its specific structure and the presence of the 4-chlorobenzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.

Actividad Biológica

Hydroquinine 4-chlorobenzoate, a derivative of hydroquinine, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a hydroquinone moiety linked to a 4-chlorobenzoate group. The structural configuration plays a crucial role in its biological interactions.

Inhibition of Melanogenesis

Research indicates that this compound exhibits inhibitory effects on melanogenesis. A study highlighted that compounds with a similar structure, such as hydroquinine, demonstrated significant inhibition of pigmentation in murine melanocytes. The mechanism involved the disruption of intracellular trafficking of tyrosinase-related proteins rather than direct inhibition of tyrosinase activity .

Table 1: Inhibition Activity of Hydroquinine Derivatives

| Compound | IC50 (µM) | % Inhibition at 5 µM |

|---|---|---|

| Hydroquinine | 1.6 | 67.5 |

| This compound | N/A | 25.5 |

| Chloroquine | 0.7 | 35.7 |

This table illustrates the comparative effectiveness of hydroquinine derivatives in inhibiting melanogenesis, with hydroquinone showing substantial activity.

Mutagenicity and Carcinogenicity

Hydroquinones, including hydroquinine derivatives, have been implicated in mutagenic and carcinogenic processes. A study demonstrated that hydroquinones can induce specific mutations in DNA, leading to frameshift mutations that are associated with carcinogenicity . The presence of co-carcinogens can enhance the transformation efficiency of cells exposed to hydroquinones, indicating a potential risk factor for tumor development.

Study on Hydroquinone and Derivatives

A notable case study investigated the mutagenic effects of hydroquinones including hydroquinine. Researchers used Chinese hamster ovary (CHO) cells to assess the mutagenicity induced by these compounds. The results showed that exposure led to significant genetic alterations, emphasizing the need for caution when using these compounds therapeutically .

Microbial Degradation Studies

Hydroquinone derivatives have also been studied in microbial degradation contexts. For instance, Arthrobacter chlorophenolicus was shown to degrade 4-chlorophenol via hydroxyquinol pathways, suggesting potential bioremediation applications for compounds containing similar structures . This indicates that while hydroquinone derivatives may pose risks for mutagenicity, they also hold promise for environmental applications.

Safety and Toxicity Considerations

The safety profile of this compound is crucial for its potential therapeutic use. Data from various studies indicate that while it possesses beneficial biological activities, there are concerns regarding its mutagenic properties. Continuous monitoring and rigorous testing are essential to evaluate its safety for human use.

Propiedades

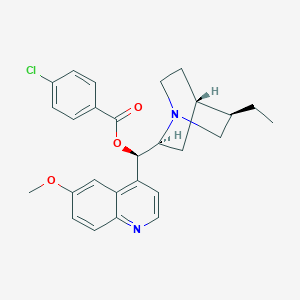

IUPAC Name |

[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVNNFDXQZFMBQ-MFQNCIFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472567 | |

| Record name | Hydroquinine 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113216-88-9 | |

| Record name | Cinchonan-9-ol, 10,11-dihydro-6′-methoxy-, 9-(4-chlorobenzoate), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113216-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinine 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.